(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
Overview
Description
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime is an organic compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups and an ethanone oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime typically involves the reaction of 2,6-dihydroxyacetophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
- Dissolve 2,6-dihydroxyacetophenone in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The oxime group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2,6-dihydroxybenzoquinone.
Reduction: Formation of 2,6-dihydroxyphenylethylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It may modulate cell signaling pathways, leading to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxyacetophenone: Lacks the oxime group but shares the phenyl ring with hydroxyl substitutions.
2,6-Dihydroxybenzoquinone: An oxidized form with quinone structure.
2,6-Dihydroxyphenylethylamine: A reduced form with an amine group.
Uniqueness
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime is unique due to the presence of both hydroxyl and oxime groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(9-12)8-6(10)3-2-4-7(8)11/h2-4,10-12H,1H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQUZFBZMJKFMN-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=CC=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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